![molecular formula C11H13N3S B13318279 4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13318279.png)
4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine is a heterocyclic compound that contains a thiazole ring and a pyridine ring. The thiazole ring is known for its aromaticity and the presence of sulfur and nitrogen atoms, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with 2-bromo-1-(1,3-thiazol-2-yl)ethanone under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may inhibit or activate biochemical pathways, resulting in therapeutic or toxic effects depending on the context .
Comparison with Similar Compounds
4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine can be compared with other thiazole and pyridine derivatives:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine |
InChI |
InChI=1S/C11H13N3S/c1-8-3-4-12-7-10(8)14-9(2)11-13-5-6-15-11/h3-7,9,14H,1-2H3 |
InChI Key |
AQKYISFDNNELPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC(C)C2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13318197.png)
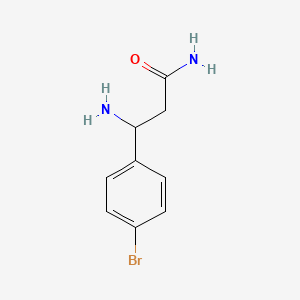
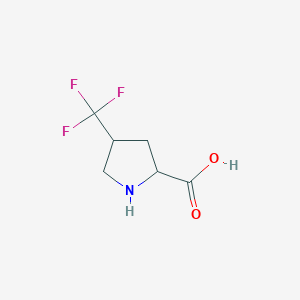
![2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide](/img/structure/B13318229.png)
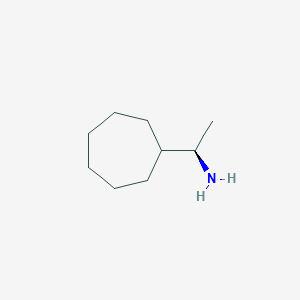
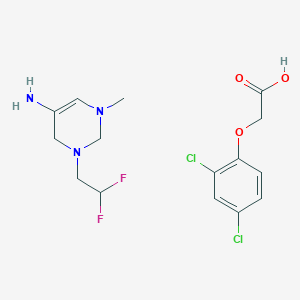
![3-{[(2-Methylbutan-2-YL)amino]methyl}phenol](/img/structure/B13318240.png)
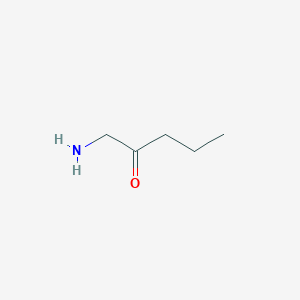
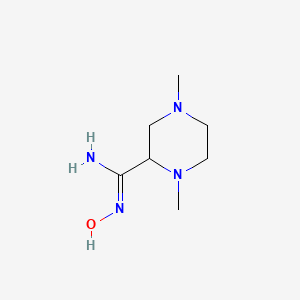
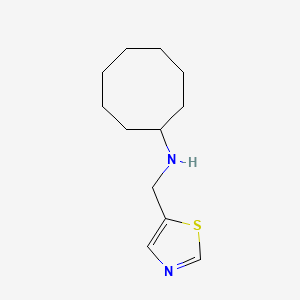
![2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B13318275.png)
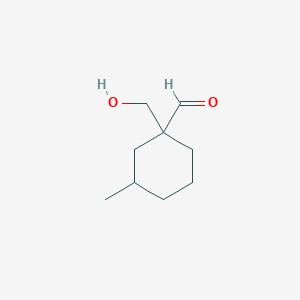
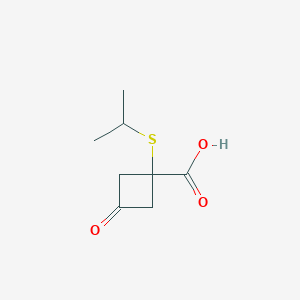
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13318296.png)
